

# Technical Support Center: Improving Weldability of C175 Alloys

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C 175

Cat. No.: B1668177

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the weldability of C175 alloys in experimental setups.

## Frequently Asked Questions (FAQs)

Q1: What are C175 alloys and why are they used in experimental setups?

A1: C175 alloys are high-conductivity beryllium copper alloys, which include C17500 (cobalt-beryllium copper) and C17510 (nickel-beryllium copper).[1] They are utilized in applications demanding high thermal or electrical conductivity combined with good strength.[2] In experimental setups, they are often chosen for components like electrical connectors, current-carrying springs, and welding electrodes.

Q2: Which welding processes are recommended for C175 alloys?

A2: Gas shielded arc welding (TIG/GTAW and MIG/GMAW), resistance welding (spot and seam), and laser welding are recommended for C175 alloys.[2] Oxyacetylene welding is not recommended due to the formation of refractory beryllium oxide films, which can lead to inclusions and porosity.[2]

Q3: Is preheating necessary when welding C175 alloys?

A3: Yes, preheating is often advisable, especially for thicker sections, due to the high thermal conductivity of C175 alloys. A preheat temperature of around 400°F (200°C) is generally adequate to help maintain fluidity in the weld pool.[2][3]

Q4: What surface preparation is required before welding C175 alloys?

A4: A clean surface is crucial for successful welding. All contaminants such as dirt, oil, grease, paint, and oxides must be removed. This can be achieved through solvent or vapor degreasing for organic contaminants, and aggressive brushing, abrasive blasting, or acid pickling for oxides.[2] It is recommended to weld the parts immediately after cleaning.[2]

Q5: Is post-weld heat treatment (PWHT) necessary for C175 alloy welds?

A5: PWHT can be beneficial to improve the mechanical properties of the weldment.[4][5] The as-welded strength will be lower than the base metal.[2] A post-weld aging treatment can help restore hardness and strength.[3] For high-conductivity C175 alloys welded with a matching filler, a homogenization step at 1475-1550°F (800-850°C) may be necessary to prevent cracking during subsequent solution annealing.[2] A standard age hardening cycle for high conductivity alloys is 900°F (480°C) for two to three hours.[6]

## Troubleshooting Guides

This section addresses common issues encountered during the welding of C175 alloys in a question-and-answer format.

### Issue 1: Porosity in the Weld

Q: My welds on C175 alloy are showing signs of porosity (small gas bubbles). What are the likely causes and how can I prevent this?

A: Porosity in C175 welds is typically caused by trapped gases. The primary culprits are surface contamination and inadequate shielding gas coverage.

Troubleshooting Steps:

- **Verify Surface Cleanliness:** Ensure the base metal and any filler wire are thoroughly cleaned of all oils, grease, moisture, and oxides before welding.[7]

- Check Shielding Gas:
  - Confirm an adequate gas flow rate. For MIG welding, a typical range is 5-10 liters/min of argon.[\[2\]](#)
  - Ensure there are no leaks in the gas lines or connections.
  - Protect the welding area from drafts that can disturb the shielding gas envelope.[\[7\]](#)
  - Maintain a proper torch angle (around 10-20 degrees from perpendicular) to ensure good gas coverage of the weld pool.[\[7\]](#)
- Review Welding Technique: An excessive contact-to-work distance can diminish the effectiveness of the shielding gas.[\[7\]](#)

## Issue 2: Cracking in the Weld or Heat-Affected Zone (HAZ)

Q: I am experiencing cracking in my C175 welds, either in the weld bead itself or in the adjacent base metal. What could be the cause and solution?

A: Cracking in beryllium copper alloys can be categorized as hot cracking (during solidification) or cold cracking (after cooling).

Troubleshooting Steps:

- Control Heat Input and Cooling Rate:
  - Use a sufficient preheat of around 400°F (200°C) to reduce the cooling rate and minimize shrinkage stress.[\[3\]](#)[\[8\]](#)[\[9\]](#)
  - Avoid excessive heat input, which can lead to larger grain structures that are more susceptible to cracking.[\[10\]](#)
- Select Appropriate Filler Material: If using a filler metal, ensure it is compatible with the C175 alloy. An aluminum bronze filler (ERCuAl A2) is sometimes used for welding beryllium copper to steel.[\[11\]](#)

- **Weld on Overaged Material:** Whenever possible, welding on age-hardened C175 should be done in the overaged condition to minimize the risk of cracking in the base metal.[2]
- **Consider Post-Weld Heat Treatment:** A proper PWHT schedule can relieve residual stresses that contribute to cracking.[11] For high-conductivity alloys, a homogenization treatment may be required before other heat treatments to prevent cracking.[2]
- **Check for Contaminants:** Contaminants like sulfur can contribute to hot cracking.[9] Ensure thorough cleaning of the base metal.

## Data Presentation: Welding Parameters

Due to the high thermal conductivity of C175 alloys, welding parameters often require adjustment compared to steels. The following tables provide general guidelines. Specific parameters should be developed and refined based on the experimental setup and material thickness.

Table 1: General Resistance Welding Parameters for C175 Alloys

Parameter	Guideline Compared to Steel of Same Thickness	Note
Welding Current	Approximately 150% higher[1]	Higher current is needed to overcome the high electrical conductivity.
Weld Time	Approximately 50% shorter[1]	Shorter duration helps to localize the heat.
Electrode Pressure	Approximately 75% of that for steel[1]	Lighter pressure is generally recommended.

Table 2: General Gas Metal Arc Welding (MIG/GMAW) Parameters for C175 Alloys

Parameter	Typical Value
Voltage	24 - 32 V[2]
Current	250 - 450 A[2]
Shielding Gas	Argon[2]
Gas Flow Rate	5 - 10 L/min[2]
Wire Feed Rate	0.5 - 1.0 in/min (1.3 - 2.5 cm/min)[2]

Table 3: General Laser Welding Parameters for C175 Alloys

Parameter	Guideline	Note
Laser Power	500 W is sufficient for 0.5 mm thickness[2]	Power will need to be increased for thicker sections.
Laser Type	Pulsed laser can be used[12]	Continuous wave lasers are also used for copper alloys.
Shielding Gas	Nitrogen or Argon[2]	Protects the weld pool from oxidation.

## Experimental Protocols

### Protocol 1: Resistance Spot Welding of C175 Alloy Sheets

#### 1. Material and Equipment:

- C175 alloy sheets of desired thickness.
- Resistance spot welding machine with precise time and current controls.[1]
- RWMA Class 2 electrodes (e.g., copper-chromium alloy).[1] Water-cooled electrodes are recommended.[2]

#### 2. Surface Preparation:

- Degrease the C175 sheets using a suitable solvent to remove any oil or grease.

- Mechanically clean the surfaces to be welded using a wire brush or abrasive pad to remove any oxides.
- Wipe the surfaces with alcohol to remove any remaining residue and allow them to dry completely.

### 3. Welding Procedure:

- Set the initial welding parameters based on the guidelines in Table 1, adjusting for the specific thickness of your material. It is recommended to perform a series of test welds to establish optimum conditions.[\[1\]](#)
- Position the C175 sheets between the electrodes in the desired overlap configuration.
- Initiate the welding cycle. The machine will apply the set electrode force, followed by the welding current for the specified duration.
- Maintain the electrode force for a hold time after the current is shut off to allow the weld nugget to solidify under pressure.

### 4. Post-Weld Evaluation:

- Visually inspect the weld for any surface defects.
- For detailed analysis, perform cross-sectional analysis to examine the nugget size and microstructure.
- Conduct mechanical testing (e.g., peel or tensile-shear tests) to determine the weld strength.

## Protocol 2: Autogenous TIG (GTAW) Butt Welding of Thin C175 Alloy Sheets

### 1. Material and Equipment:

- Thin C175 alloy sheets (e.g., < 1 mm).
- TIG welding power source (DCSP - Direct Current Straight Polarity is often used).[\[2\]](#)
- TIG torch with a 2% thoriated tungsten electrode.
- Pure argon or a helium-argon mixture for shielding gas.
- Fixturing to hold the sheets in a butt joint configuration with good fit-up.

### 2. Surface Preparation:

- Thoroughly clean the edges to be joined as described in the resistance welding protocol.

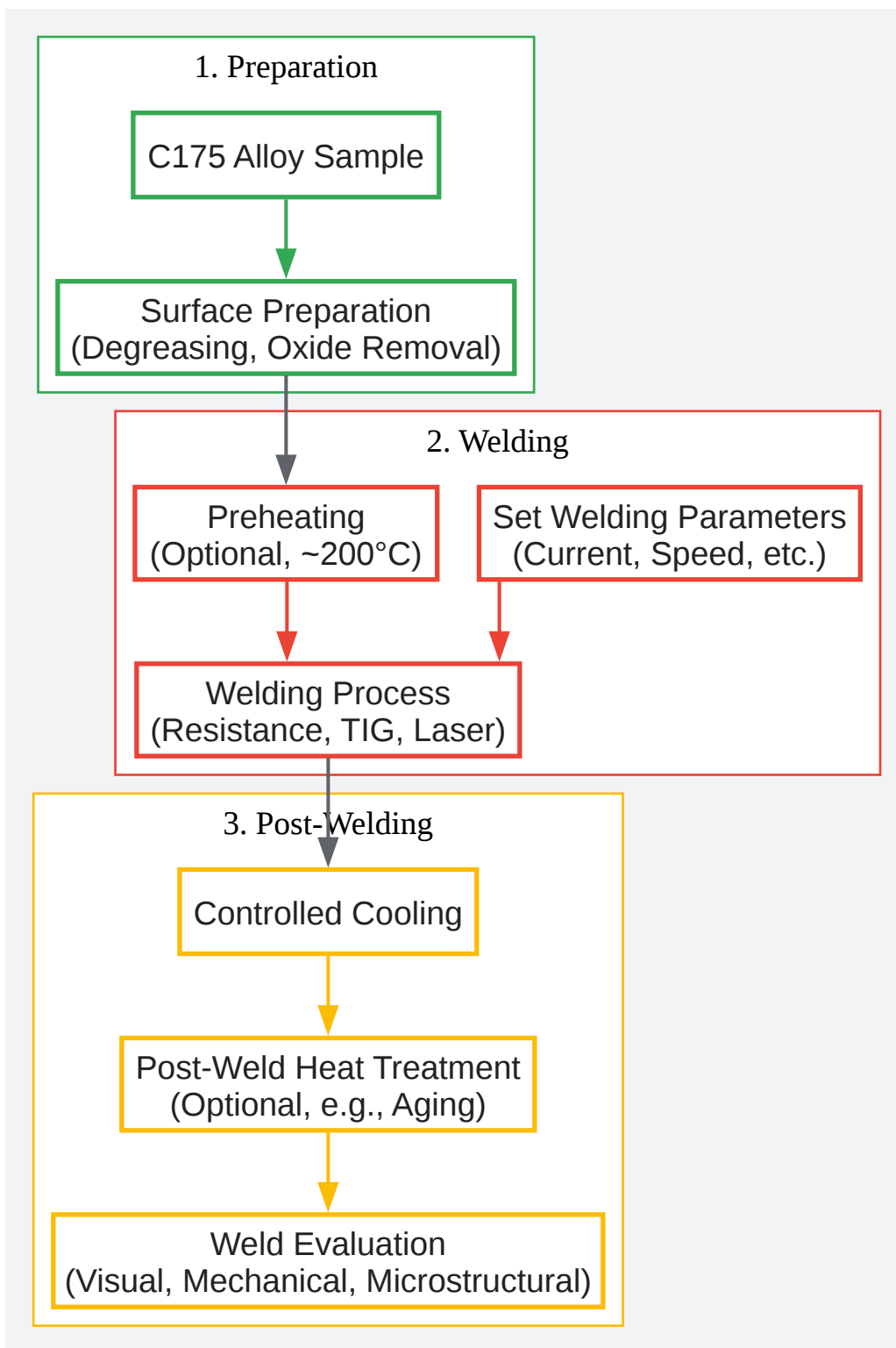
### 3. Welding Procedure:

- Secure the C175 sheets in the fixture with minimal gap.
- If necessary, preheat the assembly to approximately 400°F (200°C).[\[2\]](#)[\[3\]](#)
- Set the welding current. This will require experimentation, but start with a lower current and increase as needed to establish a molten pool.
- Set the shielding gas flow rate (typically 15-40 ft<sup>3</sup>/hr).[\[3\]](#)
- Initiate the arc and establish a molten weld pool.
- Proceed with welding along the joint at a steady travel speed. For thin sections, filler metal may not be necessary (autogenous weld).[\[11\]](#)
- Use a foot pedal to modulate the current for better heat control.

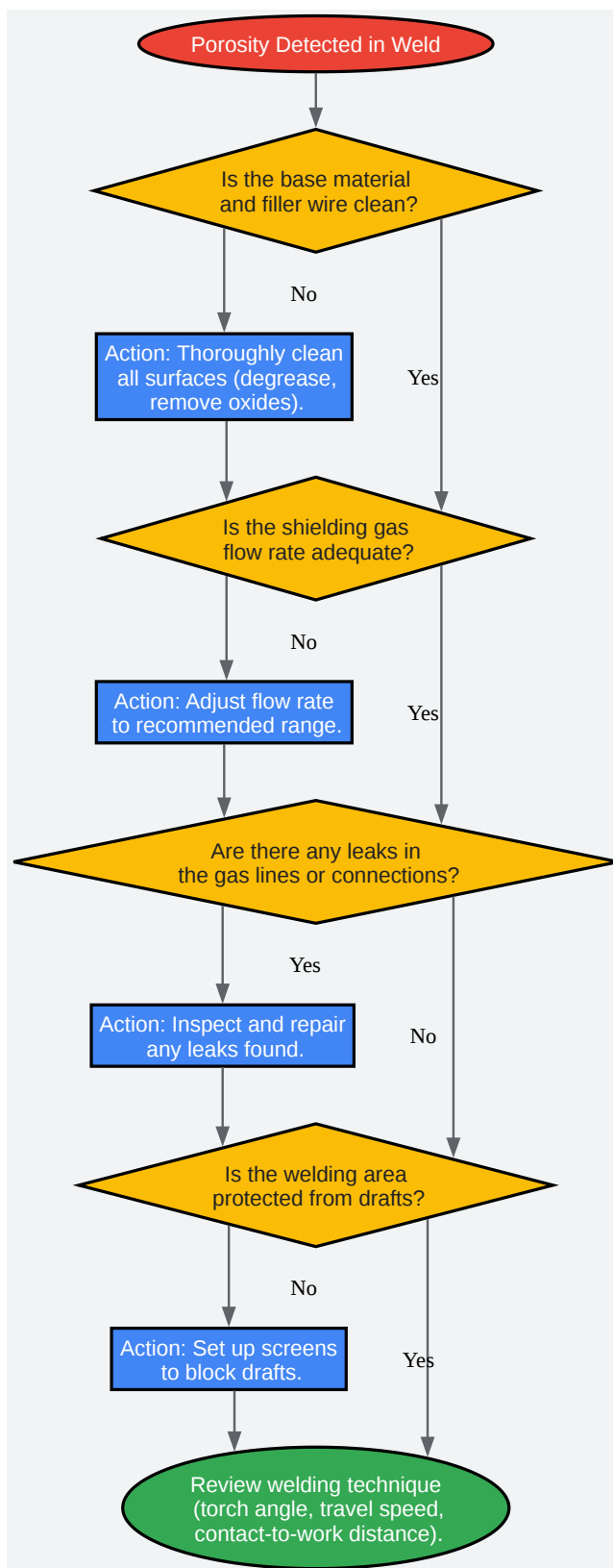
### 4. Post-Weld Treatment and Evaluation:

- Allow the weldment to cool.
- Consider a post-weld heat treatment to restore mechanical properties if required.[\[2\]](#)
- Evaluate the weld through visual inspection, and for more detailed analysis, through metallography and mechanical testing.

## Visualizations







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 2. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 3. ngkmetals.com [ngkmetals.com]
- 4. Development of a welding procedure for high conductivity, copper-beryllium alloy C17510 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Development of a welding procedure for high conductivity, copper-beryllium alloy C17510 (1991) | H. Murray | 6 Citations [scispace.com]
- 6. matthey.ch [matthey.ch]
- 7. executivefillermetals.com [executivefillermetals.com]
- 8. thefabricator.com [thefabricator.com]
- 9. unimig.com.au [unimig.com.au]
- 10. Welding Cracks Causes & Solutions - YesWelder [wholesale.yeswelder.com]
- 11. usweldingcorp.com [usweldingcorp.com]
- 12. ebindustries.com [ebindustries.com]
- To cite this document: BenchChem. [Technical Support Center: Improving Weldability of C175 Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668177#improving-weldability-of-c175-alloys-in-experimental-setups]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)